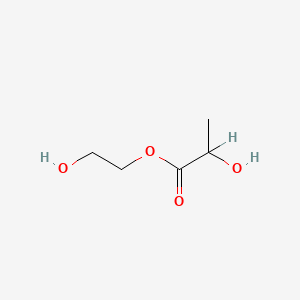

2-Hydroxyethyl lactate

Description

Academic Trajectories and Historical Context of Lactic Acid Ester Research

The journey into lactic acid ester research begins with the discovery of lactic acid itself. In 1780, the Swedish chemist Karl Wilhelm Scheele first isolated lactic acid from sour milk. mdpi.comnih.gov It wasn't until 1881 that its industrial production through fermentation was established. mdpi.com Lactic acid is a naturally occurring C3 α-hydroxycarboxylic acid, a product of the anaerobic metabolism of sugars in nearly all living organisms. researchgate.net Its versatile reactivity, due to the presence of both a carboxyl and a hydroxyl group, has made it a significant building block in the chemical industry. mdpi.com

The synthesis of lactic acid esters, such as 2-Hydroxyethyl lactate (B86563), became a logical progression. In industrial chemical processes, lactate esters are typically produced through the esterification of lactic acid with alcohols. nih.gov This process often involves using homogeneous catalysts like sulfuric acid, hydrogen chloride, or phosphoric acid under high-temperature conditions. nih.gov However, the use of strong acid catalysts presents challenges such as corrosion and the need for more expensive processing equipment. nih.gov Furthermore, these esterification reactions face thermodynamic limitations in aqueous solutions and can be complicated by the self-polymerization of lactic acid. nih.gov Research has also explored enzymatic and catalyst-free approaches to overcome these issues, for instance, the esterification of lactic acid with butanol to produce butyl lactate. utwente.nl The interest in lactate esters is driven by their classification as green solvents and their role as intermediates in the production of biodegradable polymers. utwente.nlacs.org

Foundational Principles and Research Significance of 2-Hydroxyethyl Lactate

2-Hydroxyethyl lactate (C₅H₁₀O₄) has emerged as a compound of significant research interest primarily due to its properties as a biodegradable and effective solvent. wikipedia.org Its significance is rooted in the growing demand for environmentally friendly alternatives to conventional fossil-sourced solvents. acs.org The compound is synthesized via the esterification of lactic acid with ethylene (B1197577) glycol.

The research significance of 2-Hydroxyethyl lactate and its derivatives is multifaceted:

Green Solvent: It is considered a "green solvent" because it is derived from biological sources and is readily biodegradable. wikipedia.org Its ability to dissolve a wide range of compounds makes it a sustainable medium for organic synthesis reactions that require high-polarity environments.

Biodegradability: Studies have shown that 2-Hydroxyethyl lactate degrades rapidly in the environment. One 2024 study found it degraded completely in soil within 14 days. Derivatives such as (2-hydroxyethyl)ammonium lactates are also highly biodegradable, with degradation levels reported to exceed 95% under certain conditions. scirp.org This positions them as environmentally friendly alternatives for industrial applications. scirp.org

Ionic Liquids: Derivatives like (2-hydroxyethyl)ammonium lactates are classified as polar, hydrophilic ionic liquids (ILs). scirp.org These ILs are being investigated as promising solvents for organic transformations, such as condensation reactions, due to their low toxicity and high biodegradability compared to other ILs. scirp.orgscirp.org

Chemical Synthesis: It serves not only as a solvent but also as a reagent in various chemical reactions, including oxidation and reduction processes.

The table below summarizes key properties of 2-Hydroxyethyl lactate.

| Property | Value | Source |

| IUPAC Name | 2-hydroxyethyl 2-hydroxypropanoate | nih.gov |

| Molecular Formula | C₅H₁₀O₄ | nih.gov |

| Molar Mass | 134.13 g/mol | nih.gov |

| Appearance | Colorless liquid | wikipedia.org |

| Solubility | Miscible with water and ethanol (B145695) |

Fundamental Structural Elements and Their Implications for Chemical Reactivity

The chemical behavior of 2-Hydroxyethyl lactate is directly influenced by its molecular structure, which features both a hydroxyl (-OH) and an ester (-COO-) functional group. This bifunctional nature confers high hydrophilicity and is key to its chemical reactivity and physical properties.

Hydrophilicity and Solubility: The presence of the polar hydroxyl and ester groups allows 2-Hydroxyethyl lactate to be miscible with water and other polar solvents like ethanol. The hydroxyl group can form hydrogen bonds, which contributes to its solubility and its ability to interact with biological membranes. researchgate.net

Chemical Reactivity: The functional groups make the molecule susceptible to a variety of reactions:

Oxidation and Reduction: The compound can be oxidized to produce corresponding acids or aldehydes and reduced to yield diols. For example, oxidation with potassium permanganate (B83412) (KMnO₄) yields glycolic acid derivatives, while reduction with sodium borohydride (B1222165) (NaBH₄) produces diols.

Nucleophilic Substitution: It can participate in nucleophilic substitution reactions.

Condensation Reactions: 2-Hydroxyethyl lactate can take part in condensation reactions like the Knoevenagel condensation. scirp.org For instance, when used as a solvent, it can facilitate the reaction between benzaldehyde (B42025) and ethyl cyanoacetate. scirp.org

Hydrolysis: The ester group can be hydrolyzed, a reaction critical for its biodegradability and for recycling in green chemistry applications.

The table below highlights findings from research studies involving 2-Hydroxyethyl lactate and its derivatives.

| Research Area | Finding | Comparative Note | Source |

| Biodegradation | (2-hydroxyethyl)ammonium lactate showed a 95% biodegradation level. | A reference mixture of glucose and glutamic acid was 99% complete in the same period. | scirp.org |

| Soil Degradation | 2-Hydroxyethyl lactate degraded completely in soil within 14 days. | 2-Ethylhexyl lactate took 28 days for complete degradation. | |

| Industrial Performance | In epoxy resin formulations, 2-Ethylhexyl lactate provided 20% faster drying times. | This was attributed to its stability at high temperatures compared to ethyl lactate. |

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxyethyl 2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c1-4(7)5(8)9-3-2-6/h4,6-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVOWOLLEVWDWOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80952134 | |

| Record name | 2-Hydroxyethyl 2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29671-83-8 | |

| Record name | Propanoic acid, 2-hydroxy-, 2-hydroxyethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29671-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyethyl lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029671838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyethyl 2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethyl lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.226 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2 Hydroxyethyl Lactate

Esterification Pathways for 2-Hydroxyethyl Lactate (B86563) Synthesis

Esterification represents a direct and fundamental approach to synthesizing 2-hydroxyethyl lactate. This method typically involves the reaction of a carboxylic acid with an alcohol, in this case, lactic acid and ethylene (B1197577) glycol.

The synthesis of 2-hydroxyethyl lactate can be achieved through the Fischer esterification of lactic acid with ethylene glycol. This reaction is an equilibrium process that requires a catalyst, typically a strong acid, to proceed at a practical rate. The mechanism involves the protonation of the carboxylic acid group of lactic acid, which increases its electrophilicity. Subsequently, a nucleophilic attack by one of the hydroxyl groups of ethylene glycol occurs, leading to a tetrahedral intermediate. The elimination of a water molecule and deprotonation of the catalyst yields the final ester product, 2-hydroxyethyl lactate.

Due to the presence of two functional groups in lactic acid (a hydroxyl and a carboxyl group), intermolecular self-esterification can occur, leading to the formation of polylactic acid chains of varying lengths, especially in concentrated aqueous solutions. cnrs.fr Similarly, ethylene glycol has two hydroxyl groups, allowing for the potential formation of di-esters or polyesters. Controlling the reaction conditions is therefore critical to favor the formation of the desired monoester. Heterogeneous acid catalysts, such as cation-exchange resins like Amberlyst 15, are often employed to simplify catalyst separation from the reaction mixture. cnrs.friaeng.org

Optimizing the reaction conditions is crucial for maximizing the yield and purity of 2-hydroxyethyl lactate by driving the esterification equilibrium toward the products. Key parameters that are manipulated include temperature, catalyst loading, reactant molar ratio, and the removal of water. acs.orgbeilstein-journals.orgnih.gov

Reactant Molar Ratio: Employing an excess of one reactant, typically the more volatile or less expensive one (in this case, ethylene glycol), can shift the equilibrium to favor product formation. For similar esterifications, a molar reactant ratio of alcohol to acid of 3:1 has been suggested as optimal. nih.gov

Water Removal: Water is a byproduct of the esterification, and its presence limits the conversion by favoring the reverse hydrolysis reaction. nih.govnih.gov Techniques such as reactive distillation, where water is continuously removed from the reaction mixture as it forms, are highly effective in achieving high conversion rates. nih.govtuwien.at Pre-oligomerization of lactic acid to remove a substantial amount of water before reacting it with the alcohol can also greatly shift the equilibrium towards the final ester product. nih.gov

Temperature and Catalyst: The reaction rate is dependent on both temperature and catalyst concentration. Increasing the temperature generally accelerates the reaction, but it can also promote side reactions. The optimal temperature for esterification using ion-exchange resins is often in the range of 80-180°C. iaeng.orgnih.gov The catalyst loading must be sufficient to ensure a practical reaction rate without causing unwanted side reactions. cnrs.fr

| Parameter | Objective | Typical Approach | Reference |

|---|---|---|---|

| Reactant Molar Ratio | Shift equilibrium towards product formation | Use an excess of one reactant (e.g., alcohol-to-acid ratio of 3:1) | nih.gov |

| Water Removal | Prevent reverse hydrolysis reaction and increase conversion | Reactive distillation or pre-oligomerization of lactic acid | nih.govnih.gov |

| Temperature | Achieve a high reaction rate | Operate at elevated temperatures (e.g., 80-180°C), balancing rate with potential side reactions | iaeng.orgnih.gov |

| Catalyst | Accelerate the reaction to reach equilibrium faster | Use heterogeneous acid catalysts (e.g., Amberlyst resins) for easy separation | cnrs.friaeng.org |

Advanced Synthetic Routes to 2-Hydroxyethyl Lactate Derivatives

More complex synthetic strategies allow for the creation of derivatives of 2-hydroxyethyl lactate, often as part of larger macromolecular structures. These routes include ring-opening polymerization and reactions involving epoxides.

Derivatives of 2-hydroxyethyl lactate can be synthesized via the ring-opening polymerization (ROP) of L-lactide, the cyclic dimer of lactic acid, using 2-hydroxyethyl methacrylate (B99206) (HEMA) as an initiator. researchgate.netnih.gov In this reaction, the hydroxyl group of HEMA initiates the polymerization, leading to the formation of a poly(L-lactide) (PLLA) chain terminated with a HEMA group. alfachemic.com The resulting product is a macromonomer where one or more lactate units are attached to the 2-hydroxyethyl methacrylate backbone. The number of lactate units can be controlled by the molar ratio of lactide to HEMA. This method is a common way to produce biodegradable polymers with functional end-groups that can be further polymerized or modified. researchgate.netalfachemic.com The reaction is typically carried out at elevated temperatures (e.g., 120°C) in the presence of a catalyst such as tin(II) octoate. researchgate.net

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Reactants | L-Lactide and 2-hydroxyethyl methacrylate (HEMA) | Monomer and Initiator | researchgate.net |

| Catalyst | Tin(II) octoate (St(Oct)2) | To facilitate the ring-opening polymerization | researchgate.net |

| Temperature | 120°C | To provide sufficient energy for the reaction to proceed | researchgate.net |

| Product | Poly(L-lactide) 2-hydroxyethyl, methacrylate terminated | A macromonomer derivative of 2-hydroxyethyl lactate | alfachemic.com |

The structural motif of 2-hydroxyethyl lactate can be created through the ring-opening of epoxides. mdpi.comencyclopedia.pub This synthetic approach leverages the high reactivity of the strained three-membered epoxide ring, which is susceptible to nucleophilic attack. A plausible route for preparing a 2-(2'-hydroxyethyl)-propionate ester involves the reaction of a lactate ester enolate, acting as a carbon nucleophile, with ethylene oxide. The reaction would proceed via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the formation of a new carbon-carbon bond and a 2-(2'-hydroxyethyl) group upon workup.

Alternatively, a related structure can be formed by reacting an epoxide containing a propionate (B1217596) precursor with a nucleophile that delivers the hydroxyethyl (B10761427) group. The regioselectivity of the ring-opening is a key consideration in these syntheses and can be influenced by the choice of catalyst and reaction conditions. beilstein-journals.orgnih.gov This method is a versatile strategy for constructing carbon skeletons in a stereoselective manner, particularly when using chiral epoxides as starting materials. mdpi.comnih.gov

An alternative to direct esterification involves the use of L-lactic acid precursors, specifically oligomers of lactic acid. nih.gov This method is a two-step process designed to circumvent the equilibrium limitations imposed by the presence of water.

First, an aqueous solution of lactic acid is subjected to auto-catalytic polycondensation under reduced pressure and elevated temperature (e.g., 165°C). nih.gov This step removes the bulk of the water from the system and forms low molecular weight oligomers of lactic acid. The resulting anhydrous oligomeric mixture can then be reacted with ethylene glycol in a transesterification reaction. By removing water prior to the introduction of the alcohol, the chemical equilibrium is significantly shifted toward the formation of the ester product. nih.gov This approach allows for the use of various catalysts that might otherwise be sensitive to hydrolysis and can lead to high yields of the desired ester even with near-equimolar amounts of reactants. nih.gov

Chemical Transformations and Reactivity of 2-Hydroxyethyl Lactate

The bifunctional nature of 2-hydroxyethyl lactate, containing both a hydroxyl and an ester group, makes it susceptible to a variety of chemical transformations. Its reactivity is central to its utility as a versatile chemical intermediate.

Oxidative Reaction Pathways and Mechanistic Studies

The hydroxyl group in 2-hydroxyethyl lactate can be oxidized to yield the corresponding aldehyde or carboxylic acid. A potential product of the oxidation of the primary hydroxyl group is glycoaldehyde lactate. While specific mechanistic studies on 2-hydroxyethyl lactate are not extensively detailed in the provided literature, the oxidation of the lactate moiety to a pyruvate (B1213749) structure is a well-established transformation. researchgate.netresearchgate.net

The oxidation of lactate generally proceeds via the abstraction of a hydrogen atom from the α-position to the carboxyl group, forming a stabilized radical intermediate. researchgate.net This intermediate can then undergo further reaction to form the corresponding pyruvate derivative. In a broader context, the oxidation of α-hydroxy acids can be achieved using various oxidizing agents. The mechanism often involves the formation of an ester with the oxidizing agent, followed by a decomposition step that yields the keto acid.

Reductive Reaction Pathways and Mechanistic Studies

The ester functional group in 2-hydroxyethyl lactate can be reduced to yield diols. Specifically, the reduction of the ester can lead to the formation of ethylene glycol and lactic acid, which can be further reduced to 1,2-propanediol. The hydrogenation of lactic acid esters to produce propylene (B89431) glycol (1,2-propanediol) has been demonstrated using various catalysts, such as Raney copper. google.com

The reaction is typically carried out in a liquid phase under hydrogen pressure and elevated temperatures. For instance, the conversion of ethyl lactate to propylene glycol has been achieved with high conversion (>99%) and selectivity (98.5%) using a Raney copper catalyst at 180°C and 11.0 MPa of hydrogen. google.com The mechanism of such reductions generally involves the catalytic hydrogenation of the ester carbonyl group.

Derivatization Strategies for Functional Group Modification

The presence of a primary hydroxyl group in 2-hydroxyethyl lactate allows for various derivatization strategies to modify its functional properties. These modifications can enhance its utility in different applications.

Acylation: The hydroxyl group can be readily acylated to form esters. nih.govresearchgate.net This is a common method for protecting hydroxyl groups or for modifying the physical and chemical properties of the molecule, such as its lipophilicity. nih.gov Acylation can be achieved using acylating agents like acyl chlorides or anhydrides in the presence of a base. The choice of the acylating agent allows for the introduction of a wide range of functional groups.

Etherification: Another common derivatization strategy is the etherification of the hydroxyl group to form ethers. This can be accomplished through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then reacts with an alkyl halide. This modification can alter the polarity and solvent properties of the molecule.

Derivatization and Structural Modification of 2 Hydroxyethyl Lactate

Synthesis and Characterization of Polymeric Derivatives

The ability of 2-hydroxyethyl lactate (B86563) to participate in polymerization reactions, either as a monomer, an initiator, or a modifying agent, has led to the development of novel biodegradable polymers with tailored properties.

Biodegradable hydrogels have been successfully synthesized by grafting derivatives of lactic acid onto a dextran (B179266) backbone. These materials are of significant interest for biomedical applications, such as protein delivery systems and tissue engineering scaffolds.

One common strategy involves modifying dextran with lactic acid oligomers. In this approach, L-lactic acid and D-lactic acid oligomers are first synthesized and then coupled to the hydroxyl groups of dextran. When aqueous solutions of dextran grafted with L-lactate (dex-L-lactate) and dextran grafted with D-lactate (dex-D-lactate) are mixed, a hydrogel forms spontaneously at room temperature. nih.gov This gelation is a result of physical crosslinking caused by stereocomplex formation between the enantiomeric lactic acid chains. nih.gov These hydrogels exhibit thermo-reversible properties; the network dissociates upon heating and reforms upon cooling, which is characteristic of physically crosslinked systems. nih.gov

Another approach involves the use of 2-(methacryloyloxy)ethyl lactate, a derivative where a polymerizable methacrylate (B99206) group is attached to a lactate unit. This compound can be synthesized by the ring-opening reaction of L-lactide with 2-hydroxyethyl methacrylate (HEMA). nih.gov The resulting 2-(methacryloyloxy)ethyl lactate or its di-lactate version can then be grafted onto dextran using a coupling agent like 1,1'-carbonyldiimidazole. nih.gov The final methacrylated dextran derivative can be dissolved in water and polymerized via radical polymerization to form a chemically crosslinked, degradable hydrogel. nih.gov

The degradation rate of these hydrogels can be precisely controlled. Hydrogels crosslinked with only carbonate esters (from HEMA grafted to dextran) degrade slower than those containing additional lactate ester groups. nih.gov The presence of the more hydrolytically sensitive lactate esters accelerates the degradation process. Research has shown that by varying the length of the lactate spacer in the crosslinks, the degradation time can be tailored. nih.gov

Table 1: Degradation Times of Dextran-Based Hydrogels

Copolyesters incorporating lactic acid units into an aromatic polyester (B1180765) backbone, such as that derived from terephthalic acid, have been developed to enhance biodegradability while maintaining desirable mechanical properties. A key precursor for this process is bis(2-hydroxyethyl) terephthalate (B1205515) (BHET), which can be readily obtained from the glycolysis of waste poly(ethylene terephthalate) (PET). thaiscience.info

The synthesis of poly(ethylene terephthalate)-poly(lactic acid) (PET-PLA) copolyesters is typically achieved through the melt reaction of BHET with lactic acid (LA). thaiscience.info This polycondensation reaction is carried out in the presence of a catalyst system at elevated temperatures. Researchers have investigated various catalysts and reaction conditions to optimize the copolymerization process.

The reaction involves the esterification between the hydroxyl groups of BHET and the carboxyl group of lactic acid, incorporating lactate units into the polyester chain. The properties of the final copolyester can be tuned by adjusting the ratio of the aliphatic (lactic acid) and aromatic (terephthalate) components. researchgate.net Studies have shown that reaction temperature is a critical factor, with optimal conditions often found around 200°C. thaiscience.info Catalysts such as zinc acetate (B1210297) or a combination of p-toluene sulfonic acid and stannous chloride are used to facilitate the reaction. thaiscience.inforesearchgate.net

Table 2: Optimized Conditions for PET-PLA Copolymer Synthesis

Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters produced naturally by various microorganisms. While native PHAs are typically composed of 3-, 4-, 5-, or 6-hydroxyacyl-CoA monomers, recent advances in metabolic engineering have enabled the incorporation of 2-hydroxy acid monomers, such as lactic acid, into the polymer backbone. 20.210.105mdpi.com This creates novel copolymers with tailored properties.

The biosynthesis of lactate-containing PHAs requires two key enzymes: a propionyl-CoA transferase (Pct) and an engineered PHA synthase (PhaC). 20.210.105 The Pct enzyme converts lactic acid into its CoA-activated form, lactyl-CoA. A specially engineered PhaC synthase, which has broader substrate specificity than its native counterpart, then polymerizes the lactyl-CoA monomers, often along with other native hydroxyacyl-CoAs like 3-hydroxybutyryl-CoA (3HB-CoA). 20.210.105mdpi.com

This process has been successfully demonstrated in microorganisms like Saccharomyces cerevisiae and Escherichia coli. mdpi.comprocess-insights.com For instance, by expressing an engineered PHA synthase and a propionyl-CoA transferase in S. cerevisiae, researchers have produced copolymers of D-lactic acid and 3-hydroxybutyrate, P(LA-3HB). process-insights.com The resulting polymers exhibit different molecular weights and compositions depending on the specific enzymes and metabolic pathways utilized. process-insights.com This biological approach offers a pathway to produce novel, biodegradable plastics with unique characteristics derived from the inclusion of 2-hydroxy acid units. 20.210.105

**Table 3: Examples of Lactate-Containing PHAs Produced in *S. cerevisiae***

Oligomers and macromonomers based on lactic acid, functionalized with a polymerizable group, are important intermediates for creating complex polymer architectures like nanoparticles and hydrogels. utoronto.ca These molecules are typically synthesized via two main routes: ring-opening polymerization (ROP) of lactide or direct polycondensation of lactic acid.

Direct polycondensation of lactic acid in the presence of a functional molecule like HEMA offers a more direct alternative. polimi.it This method avoids the need for lactide but presents challenges, primarily the efficient removal of water, which is a byproduct of the reaction. mdpi.com Incomplete water removal can limit the achievable chain length. Kinetic modeling and experimental studies have demonstrated that polycondensation is a viable alternative to ROP for producing shorter macromonomers (e.g., with up to four lactate units). polimi.it However, for longer chains where a narrow chain length distribution is crucial, ROP remains the preferred method. polimi.it

Table 4: Comparison of Synthesis Routes for HEMA-LAn Macromonomers

Poly(2-hydroxyethyl 2-hydroxypropanoate) is the homopolymer formed from the self-condensation of 2-hydroxyethyl lactate. The synthesis of a high molecular weight version of this polymer via direct polycondensation presents significant challenges. The reaction involves the esterification between the hydroxyl group of one monomer and the ester group of another (transesterification) or, more likely, between the hydroxyl group and the carboxyl group of the parent lactic acid if equilibrium is established. In either pathway, a small molecule (ethylene glycol or water) is produced as a byproduct. mdpi.com

As with other polycondensation reactions, achieving a high degree of polymerization requires the efficient and continuous removal of this byproduct from the highly viscous reaction medium to drive the equilibrium towards polymer formation. mdpi.com Failure to do so results in low molecular weight products.

Consequently, much of the research in this area has focused not on the production of a high molecular weight homopolymer, but rather on the synthesis of its oligomeric forms, which serve as the functionalized macromonomers discussed in the previous section. utoronto.capolimi.it These oligomers, such as HEMA-LAn, are essentially short chains of poly(2-hydroxyethyl 2-hydroxypropanoate) capped with a polymerizable methacrylate group. The synthesis is typically achieved via the controlled ring-opening polymerization of lactide initiated by HEMA or by the direct, but more challenging, polycondensation of lactic acid with HEMA. polimi.it

Ionic Liquid Design and Synthesis Incorporating 2-Hydroxyethyl Lactate Moieties

Ionic liquids (ILs) are salts that are liquid at low temperatures (typically below 100°C). researchgate.net They have gained attention as "green solvents" due to their low volatility. Designing ILs from renewable and biocompatible precursors is a key area of research. 2-Hydroxyethyl lactate moieties have been successfully incorporated into the structure of ILs, primarily through the formation of (2-hydroxyethyl)ammonium lactates.

These ionic liquids are synthesized through a straightforward acid-base neutralization reaction between a (2-hydroxyethyl)amine and lactic acid. researchgate.net The reaction is typically performed by mixing the two components, often using an aqueous solution of L-(+)-lactic acid. researchgate.net Water generated during the reaction and any residual moisture are subsequently removed by distillation under vacuum. researchgate.net

This synthetic route allows for the creation of a variety of ILs by choosing different substituted (2-hydroxyethyl)amines, such as 2-aminoethanol, diethanolamine, or triethanolamine. researchgate.netresearchgate.net The resulting salts, such as (2-hydroxyethyl)ammonium lactate, bis(2-hydroxyethyl)ammonium lactate, and tris(2-hydroxyethyl)ammonium lactate, are typically low-melting solids or viscous liquids. researchgate.netresearchgate.net

Characterization using 1H NMR, IR, and mass spectrometry confirms the formation of the salt structure. researchgate.net These lactate-based ILs are classified as polar and hydrophilic. researchgate.net The presence of both a cation derived from a biologically relevant molecule like choline (B1196258) and the lactate anion, a participant in human metabolism, suggests that these ILs may be highly biodegradable and have low toxicity. researchgate.net

Table 5: Synthesis of (2-Hydroxyethyl)ammonium Lactate Ionic Liquids

Preparation and Characterization of Ammonium-Based Ionic Liquids

The synthesis of ammonium-based ionic liquids from 2-hydroxyethyl lactate is a straightforward and efficient process. These compounds are typically formed through the neutralization reaction of (2-hydroxyethyl)amines with lactic acid. scirp.orgscirp.org This acid-base reaction yields (2-hydroxyethyl)ammonium lactates, which are classified as protic ionic liquids (PILs). nih.govfrontiersin.org

The general preparation method involves reacting a (2-hydroxyethyl)amine with an aqueous solution of L-(+)-lactic acid. scirp.orgscirp.org The water formed during the reaction, along with any absorbed moisture, is subsequently removed by vacuum distillation to yield the final ionic liquid. scirp.orgscirp.org This method allows for the synthesis of a variety of ILs with differing numbers of hydroxyl groups, which in turn influences their polarity and hydrophilicity. scirp.orgscirp.org

Characterization of these synthesized ionic liquids is crucial to confirm their structure and purity. Standard analytical techniques employed include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to elucidate the molecular structure of the synthesized compounds. nih.govacs.org

Infrared (IR) Spectroscopy : IR spectra help to confirm the presence of functional groups such as OH, NH, and carboxylate anions, which are characteristic of these ionic liquids. scirp.orgnih.gov

Mass Spectrometry (MS) : This technique is used to determine the mass of the constituent ions, further confirming the identity of the ILs. scirp.org

High-Performance Liquid Chromatography (HPLC) : HPLC can be used for the quantitative analysis of the synthesized ionic liquids. scirp.orgscirp.org

Karl-Fischer Titration : This method is specifically used to determine the water content in the final product. scirp.orgscirp.org

The resulting (2-hydroxyethyl)ammonium lactates are typically viscous liquids or low-melting solids and are categorized as polar, hydrophilic ionic liquids. scirp.orgscirp.org Their thermal stability has been investigated, with decomposition often starting around 150°C. scirp.org This temperature limitation still allows for their use in a wide range of organic reactions, which are commonly performed at or below 120°C. scirp.orgscirp.org

| Cation | Anion | Abbreviation | Physical State |

| (2-Hydroxyethyl)ammonium | Lactate | [HEA][Lac] | Viscous Liquid |

| Bis(2-hydroxyethyl)ammonium | Lactate | [BHEA][Lac] | Viscous Liquid |

| Tris(2-hydroxyethyl)ammonium | Lactate | [THEA][Lac] | Colorless Crystals |

Exploration of Hydroxylammonium-Based Ionic Liquid Variants

Building upon the synthesis of simple ammonium-based ILs, researchers have explored a variety of hydroxylammonium-based ionic liquid variants derived from 2-hydroxyethyl lactate. These explorations aim to fine-tune the physicochemical properties of the ILs for specific applications. The core strategy involves modifying the structure of the cation by altering the number of hydroxyethyl (B10761427) groups or other substituents on the nitrogen atom. scirp.orgnih.gov

The synthesis of these variants follows the same fundamental acid-base neutralization reaction between a hydroxyl-containing amine and an organic acid like lactic acid. nih.gov For instance, mono-, di-, and tri-(2-hydroxyethyl)ammonium cations have been paired with the lactate anion. scirp.orgacs.org

These structural modifications have a direct impact on the properties of the resulting ionic liquids. The addition of hydroxyalkyl chains on the cation generally leads to slower dynamics, affecting properties like diffusion and ionic conductivity. nih.gov The number of hydroxyl groups is a key factor; for example, a tris-(2-hydroxyethyl)ammonium cation exhibits lower diffusion compared to cations with fewer hydroxyl groups due to its higher molecular weight and increased potential for hydrogen bonding. nih.gov

Characterization of these variants is performed using the same comprehensive suite of analytical techniques described in the previous section, including NMR, IR, and mass spectrometry, to confirm their chemical structures. nih.govresearchgate.net The thermal properties are also evaluated, showing that these ILs are suitable for applications within a moderate temperature range. scirp.org The investigation of these variants is driven by the goal of creating ILs that are not only effective for a given task but also exhibit favorable environmental profiles, such as high biodegradability and low toxicity. scirp.orgscirp.org

| Cation Name | Precursor Amine | Anion | Resulting Ionic Liquid |

| 2-Hydroxyethylammonium | Ethanolamine | Lactate | 2-Hydroxyethylammonium lactate |

| Bis(2-hydroxyethyl)ammonium | Diethanolamine | Lactate | Bis(2-hydroxyethyl)ammonium lactate |

| Tris(2-hydroxyethyl)ammonium | Triethanolamine | Lactate | Tris(2-hydroxyethyl)ammonium lactate |

Strategic Tailoring of Cation/Anion Pairs for Targeted Properties

The "designer" nature of ionic liquids stems from the ability to strategically select and pair different cations and anions to achieve desired physicochemical properties. mdpi.com In the context of 2-hydroxyethyl lactate-derived ILs, this tailoring is crucial for optimizing their performance in various applications.

The properties of these ionic liquids are influenced by the interplay between the cation and the anion. For instance, the hydrophilicity and polarity of (2-hydroxyethyl)ammonium lactates increase with the number of 2-hydroxyethyl groups on the cation. scirp.org This is due to the increased number of O-H and N-H bonds available for hydrogen bonding. scirp.org This tunability is particularly useful for applications requiring highly hydrophilic media, such as certain condensation reactions. scirp.orgscirp.org

By systematically varying the cation (e.g., 2-hydroxyethylammonium, bis(2-hydroxyethyl)ammonium, tris(2-hydroxyethyl)ammonium) and pairing it with the lactate anion, a range of ILs with different properties can be generated. acs.org For example, these tailored ILs have been investigated as environmentally benign solvents for absorbing SO₂. acs.org The solubility of SO₂ was found to be high in these ILs, and the absorption process is reversible, allowing for the recovery of the SO₂ and reuse of the ionic liquid. acs.org This demonstrates how the specific combination of a hydroxyl-functionalized cation and a lactate anion can be leveraged for a targeted environmental application. The introduction of hydroxyl groups can also alter interactions between ions, affecting properties like viscosity and melting temperature. researchgate.net

| Cation | Anion | Key Property Influenced | Potential Application |

| Increasing number of (2-hydroxyethyl) groups | Lactate | Increased hydrophilicity and polarity | Solvents for condensation reactions |

| Tris(2-hydroxyethyl)ammonium | Lactate | High SO₂ solubility | SO₂ absorption and recovery |

| Hydroxyl-functionalized imidazolium | Various | Altered viscosity and melting temperature | Polar solvents, CO₂ capture |

Advanced Characterization and Analytical Techniques in 2 Hydroxyethyl Lactate Research

Spectroscopic Analysis of 2-Hydroxyethyl Lactate (B86563) and Related Compounds

Spectroscopic techniques are indispensable for probing the molecular structure and composition of 2-Hydroxyethyl lactate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of 2-Hydroxyethyl lactate and its derivatives. tandfonline.comtandfonline.comemerypharma.com Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms within the molecule.

In the ¹H NMR spectrum of a related compound, (2-hydroxyethyl)ammonium lactate, the signals for the lactate anion's methyl group protons (CH₃) typically appear in the range of δ 1.1 - 1.2 ppm, while the proton adjacent to the carboxylic group (-CH(OH)-COO) is found between δ 3.7 - 3.9 ppm. scirp.orgscirp.org For the 2-hydroxyethyl moiety, the protons of the ammonium cation neighboring the oxygen atom are observed around δ 3.4 - 3.6 ppm, and those adjacent to the nitrogen atom are in the range of δ 2.6 - 2.8 ppm. scirp.orgscirp.org For 2-Hydroxyethyl lactate itself, one would expect distinct signals corresponding to the methyl, methine, and the two methylene groups, with chemical shifts influenced by the adjacent hydroxyl and ester functionalities.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. High-resolution ¹³C NMR spectra of related polylactides have shown sensitivity to at least the hexad stereosequence. acs.org For lactic acid, characteristic ¹³C NMR peaks are observed, which can be correlated to the carbons in 2-Hydroxyethyl lactate. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are also employed to correlate proton and carbon signals directly, aiding in unambiguous assignments. researchgate.net

Table 1: Typical ¹H NMR Chemical Shifts for Lactate and Related Moieties

| Functional Group | Chemical Shift (δ, ppm) |

|---|---|

| Lactate CH₃ | 1.1 - 1.2 |

| Lactate CH | 3.7 - 3.9 |

| Hydroxyethyl (B10761427) CH₂-O | ~3.4 - 3.6 |

Note: Data is based on (2-hydroxyethyl)ammonium lactates and may vary slightly for 2-Hydroxyethyl lactate. scirp.orgscirp.org

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in 2-Hydroxyethyl lactate. The IR spectrum of a molecule reveals characteristic absorption bands corresponding to the vibrations of specific chemical bonds.

For 2-Hydroxyethyl lactate, the key functional groups are the hydroxyl (-OH) group and the ester (-COO-) group. The hydroxyl group exhibits a broad and intense O-H stretching band, typically in the region of 3200-3600 cm⁻¹. spectroscopyonline.compressbooks.pub In the case of lactic acid, which contains both a hydroxyl and a carboxylic acid group, a very broad trough is observed from 2500 to 3550 cm⁻¹. chemguide.co.uk The ester group is characterized by a strong C=O stretching absorption, which for polylactic acid (PLA) is found around 1750 cm⁻¹. researchgate.net Additionally, the C-O stretching vibrations of the ester group give rise to intense peaks between 1000 and 1300 cm⁻¹. spectroscopyonline.com The presence of these characteristic bands in an IR spectrum confirms the bifunctional nature of 2-Hydroxyethyl lactate.

Table 2: Characteristic IR Absorption Bands for 2-Hydroxyethyl Lactate Functional Groups

| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Hydroxyl | O-H stretch | 3200 - 3600 (broad) |

| Ester | C=O stretch | ~1750 (strong) |

| Ester | C-O stretch | 1000 - 1300 (strong) |

Note: Values are approximate and can be influenced by the molecular environment and sample state. spectroscopyonline.compressbooks.pubresearchgate.net

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of 2-Hydroxyethyl lactate and to study its fragmentation patterns, which can aid in structural confirmation. scirp.orgscirp.org When coupled with techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it becomes a powerful tool for separating and identifying components in a mixture. nih.gov

In the mass spectrum of a related compound, the electron-impact mass spectrum of a derivatized lactic acid ester shows distinct fragmentation patterns. researchgate.net For 2-Hydroxyethyl lactate, under electrospray ionization (ESI), one would expect to observe the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). Tandem mass spectrometry (MS/MS) can then be used to fragment these parent ions. researchgate.net

The fragmentation of alcohols often involves the cleavage of the C-C bond adjacent to the oxygen and a potential loss of a water molecule (H₂O). libretexts.org For esters, cleavage of bonds next to the carbonyl group is common. libretexts.org Therefore, the fragmentation of 2-Hydroxyethyl lactate would likely involve pathways such as the loss of the hydroxyethyl group, loss of water, and cleavage of the ester bond, providing valuable structural information.

Chromatographic and Separation Methodologies

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of 2-Hydroxyethyl lactate and its related polymeric materials.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and performing quantitative analysis of 2-Hydroxyethyl lactate and related compounds. scirp.orgscirp.org The method separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase.

For the analysis of lactic acid and its oligomers, mixed-mode anion-exchange columns can be employed, which separate compounds based on a combination of reversed-phase and anion-exchange mechanisms. sielc.com Chiral HPLC methods have also been developed for the separation and determination of lactic acid enantiomers. researchgate.netjst.go.jp In the analysis of (2-hydroxyethyl)ammonium lactates, HPLC/MS was used for quantitative analysis, confirming sample purity of ≥98%. scirp.org A typical HPLC setup for a related compound, 2-Hydroxyethyl acrylate, uses a reverse-phase column with a mobile phase of acetonitrile, water, and an acid modifier. sielc.com Such a system would be suitable for analyzing the purity of 2-Hydroxyethyl lactate.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique for determining the molecular weight and molecular weight distribution of polymers derived from or related to 2-Hydroxyethyl lactate, such as polylactic acid (PLA). filab.fr This technique separates molecules based on their hydrodynamic volume in solution. filab.fr

In the SEC analysis of PLA, the polymer must be fully dissolved in a suitable solvent, such as chloroform or a mixture with tetrahydrofuran (THF), to ensure accurate characterization. The system is typically equipped with detectors like a differential refractometer (RI), light scattering detectors, and a viscometer to obtain comprehensive data on molecular weight averages (Mn, Mw), and the polydispersity index (PDI). researchgate.netmdpi.com This information is critical as the molecular weight of the polymer significantly influences its physical and mechanical properties.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 2-Hydroxyethyl lactate |

| Lactic acid |

| Polylactic acid (PLA) |

| (2-hydroxyethyl)ammonium lactate |

| Ethyl lactate |

| 2-Hydroxyethyl acrylate |

| Tetrahydrofuran (THF) |

| Chloroform |

Advanced Methods for Holistic Chemical Analysis

In the comprehensive study of 2-Hydroxyethyl lactate, a suite of advanced analytical techniques is employed to elucidate its chemical properties and behavior. These methods provide a holistic understanding of the compound, from its fundamental composition to its interactions in complex biological systems.

Quantitative and Qualitative Determination Methodologies

The accurate determination of 2-Hydroxyethyl lactate concentrations and its identification in various matrices are fundamental to its research. A range of methodologies, from traditional titration to sophisticated spectroscopic and chromatographic techniques, are utilized for this purpose.

Qualitative analysis often begins with spectroscopic methods such as Fourier Transform Infrared (FTIR) spectroscopy, which can identify the characteristic functional groups present in the 2-Hydroxyethyl lactate molecule. For instance, the FTIR spectrum of a related compound, 2-hydroxyethyl starch, shows distinctive peaks corresponding to O-H stretching and C-O stretching vibrations, which would also be expected for 2-Hydroxyethyl lactate. nih.govmdpi.comresearchgate.net

For quantitative analysis, enzymatic methods offer high specificity. These assays typically involve enzymes like lactate oxidase or lactate dehydrogenase, which catalyze a reaction with lactate. The progress of this reaction can be monitored, often through spectrophotometry by measuring the change in absorbance of a co-substrate like nicotinamide adenine (B156593) dinucleotide (NAD+). tipbiosystems.comresearchgate.net The intensity of the resulting color or the amount of NADH produced is directly proportional to the lactate concentration. tipbiosystems.comlabtest.com.br

High-Performance Liquid Chromatography (HPLC) is a cornerstone for both qualitative and quantitative analysis of (2-Hydroxyethyl)ammonium lactates, providing a robust method for their determination. scirp.orgscirp.org Furthermore, titratable acidity methods, which involve the neutralization of the acidic lactate with a standardized base, can provide a quantitative measure of lactate content. adpi.org

Below is a table summarizing common analytical techniques for lactate determination:

Table 1: Methodologies for the Determination of Lactate and its Derivatives| Analytical Technique | Principle | Application |

|---|---|---|

| Enzymatic Assay | Specific enzyme (e.g., lactate oxidase) catalyzes a reaction with lactate, producing a measurable signal (e.g., color change, NADH production). tipbiosystems.comresearchgate.netlabtest.com.br | Quantitative analysis in biological and food samples. |

| Titratable Acidity | Neutralization of the acidic lactate with a standardized base (e.g., sodium hydroxide). adpi.org | Quantitative analysis of total acidity, often expressed as lactic acid. |

| HPLC | Separation of the analyte based on its interaction with a stationary phase, followed by detection. scirp.orgscirp.org | Quantitative and qualitative analysis of lactate and its salts. |

| FTIR Spectroscopy | Absorption of infrared radiation by specific molecular vibrations, identifying functional groups. nih.govmdpi.comresearchgate.net | Qualitative identification of the compound and its structural features. |

| LC-MS/MS | Combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. nih.govnih.gov | Highly sensitive and specific quantitative analysis, particularly in complex matrices like cerebrospinal fluid. nih.gov |

Multivariate Statistical Approaches in Metabolomics Data Interpretation

Metabolomics studies, which aim to comprehensively analyze the small-molecule metabolites in a biological system, generate vast and complex datasets. Multivariate statistical analysis (MVA) is essential for interpreting this data and extracting meaningful biological insights. nih.gov These statistical tools can help to identify patterns and correlations that are not apparent from univariate analysis. uab.edu

Commonly used MVA methods in metabolomics include Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA). nih.gov PCA is an unsupervised method that reduces the dimensionality of the data by transforming the original variables into a smaller set of uncorrelated variables called principal components. uab.edu This allows for the visualization of clustering and trends within the data. researchgate.net

PLS-DA is a supervised method that is used to model the relationship between the metabolomic data (X variables) and a predefined class membership (e.g., treated vs. untreated) (Y variable). This technique is particularly useful for identifying the metabolites that are most responsible for the separation between different groups. nih.gov Orthogonal Partial Least Squares-Discriminant Analysis (O-PLS-DA) is a further refinement that separates the variation in the X variables into that which is correlated to the Y variable and that which is orthogonal (uncorrelated). researchgate.netnih.gov

In the context of 2-Hydroxyethyl lactate research, these MVA techniques could be applied to metabolomics data from cell cultures or biological fluids to understand how the compound affects metabolic pathways or to identify biomarkers associated with its presence. For instance, studies on cholangiocarcinoma cell lines have utilized PCA and O-PLS-DA to analyze metabolomic profiling data and identify metabolic shifts. researchgate.net

The following table outlines key multivariate statistical methods used in metabolomics:

Table 2: Multivariate Statistical Methods in Metabolomics| Statistical Method | Description | Purpose in Metabolomics Data Interpretation |

|---|---|---|

| Principal Component Analysis (PCA) | An unsupervised dimensionality reduction technique that identifies the principal components, or directions of greatest variance, in a dataset. nih.govuab.edu | To visualize the overall structure of the data, identify outliers, and observe any natural clustering of samples. researchgate.net |

| Partial Least Squares-Discriminant Analysis (PLS-DA) | A supervised regression method used to find the relationship between the metabolomic data and predefined class labels. nih.gov | To maximize the separation between different experimental groups and identify the metabolites that contribute most to this separation. |

| Orthogonal Partial Least Squares-Discriminant Analysis (O-PLS-DA) | A modification of PLS-DA that separates the variation in the data that is correlated with the class labels from the uncorrelated variation. researchgate.netnih.gov | To improve the interpretability of the model by focusing on the variation directly related to the experimental conditions. |

Application of Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry (Q-TOF LC-MS)

Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry (Q-TOF LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high mass accuracy and high-resolution of a Q-TOF mass spectrometer. chromatographyonline.com This combination makes it an invaluable tool for both the identification and quantification of compounds in complex mixtures, a common scenario in metabolomics research. nih.govresearchgate.net

The Q-TOF mass spectrometer consists of a quadrupole mass filter, a collision cell, and a time-of-flight mass analyzer. This setup allows for various modes of operation, including full scan MS for determining the molecular weights of compounds and tandem MS (MS/MS) for structural elucidation. chromatographyonline.com In MS/MS, a specific precursor ion is selected by the quadrupole, fragmented in the collision cell, and the resulting product ions are analyzed by the TOF detector. The high mass accuracy of the TOF analyzer allows for the determination of the elemental composition of both the precursor and product ions, which greatly aids in the identification of unknown compounds. youtube.com

In the context of 2-Hydroxyethyl lactate research, Q-TOF LC-MS can be used for:

Accurate Mass Measurement: Determining the precise molecular weight of 2-Hydroxyethyl lactate and its metabolites, which helps in their unambiguous identification.

Structural Elucidation: Using MS/MS fragmentation patterns to confirm the structure of 2-Hydroxyethyl lactate and to identify unknown metabolites.

Quantitative Analysis: Developing sensitive and specific quantitative assays for 2-Hydroxyethyl lactate in various biological matrices. nih.govnih.gov

Table 3: Key Features of Q-TOF LC-MS in Chemical Analysis

| Feature | Description | Relevance to 2-Hydroxyethyl Lactate Research |

|---|---|---|

| High Mass Resolution | The ability to distinguish between ions with very similar mass-to-charge ratios. | Allows for the differentiation of 2-Hydroxyethyl lactate from other isobaric compounds in a complex sample. |

| High Mass Accuracy | The ability to measure the mass-to-charge ratio of an ion with a very small error. | Enables the determination of the elemental composition of 2-Hydroxyethyl lactate and its metabolites, aiding in their identification. |

| Tandem Mass Spectrometry (MS/MS) | The capability to isolate and fragment a specific ion and then analyze the resulting fragment ions. chromatographyonline.com | Provides structural information about 2-Hydroxyethyl lactate, confirming its identity and helping to elucidate the structure of its metabolites. |

| High Sensitivity | The ability to detect very low concentrations of an analyte. | Allows for the quantification of 2-Hydroxyethyl lactate at trace levels in biological samples. youtube.com |

Solvatochromic Measurements for Polarity Characterization

Solvatochromic measurements are a valuable technique for characterizing the polarity of a solvent or a chemical environment. This method utilizes solvatochromic probes, which are dyes that exhibit a change in their UV-visible absorption spectrum depending on the polarity of the surrounding medium. mdpi.com By measuring the shift in the absorption maximum of the probe in a given solvent, one can obtain empirical parameters that describe the solvent's polarity.

The Kamlet-Taft parameters are a widely used set of solvatochromic parameters that separately quantify different aspects of solvent polarity:

α (Hydrogen Bond Acidity): Represents the solvent's ability to donate a hydrogen bond. stenutz.euiupac.org

β (Hydrogen Bond Basicity): Represents the solvent's ability to accept a hydrogen bond. stenutz.euiupac.org

π* (Dipolarity/Polarizability): Represents the solvent's ability to stabilize a charge or a dipole through non-specific dielectric interactions. stenutz.euiupac.org

For 2-Hydroxyethyl lactate, which possesses both hydrogen bond donor (hydroxyl group) and acceptor (carbonyl and hydroxyl oxygens) sites, solvatochromic measurements can provide detailed insights into its polarity and its potential interactions with other molecules. This information is crucial for understanding its behavior as a solvent, its solubility characteristics, and its interactions in biological systems. Studies on similar compounds, like ethyl lactate, have utilized solvatochromic techniques to investigate their polarity parameters. american.edu

The table below summarizes the Kamlet-Taft parameters and their significance:

Table 4: Kamlet-Taft Solvatochromic Parameters| Parameter | Description | Information Provided about 2-Hydroxyethyl Lactate |

|---|---|---|

| α | A measure of the solvent's hydrogen bond donating ability. stenutz.euiupac.org | Quantifies the ability of the hydroxyl group in 2-Hydroxyethyl lactate to act as a hydrogen bond donor. |

| β | A measure of the solvent's hydrogen bond accepting ability. stenutz.euiupac.org | Quantifies the ability of the oxygen atoms in the carbonyl and hydroxyl groups of 2-Hydroxyethyl lactate to act as hydrogen bond acceptors. |

| π* | A measure of the solvent's dipolarity and polarizability. stenutz.euiupac.org | Reflects the overall polarity of the 2-Hydroxyethyl lactate molecule arising from its dipole moment and its ability to be polarized by an electric field. |

Research Applications and Emerging Fields of 2 Hydroxyethyl Lactate

Role as a Solvent in Organic Synthesis and Catalysis

As the chemical industry increasingly seeks environmentally benign alternatives to conventional volatile organic solvents, 2-Hydroxyethyl lactate (B86563) has emerged as a promising green solvent. Its properties make it a suitable medium for a range of chemical transformations.

The bifunctional nature of 2-Hydroxyethyl lactate, containing both a polar hydroxyl (-OH) and an ester (-COO-) group, imparts high polarity and hydrophilicity to the molecule. This high polarity makes it an effective solvent for a wide array of compounds, enabling its use as a sustainable medium for organic synthesis reactions that necessitate high-polarity environments. Its miscibility with water and other polar solvents like ethanol (B145695) further enhances its versatility. Derivatives such as (2-hydroxyethyl)ammonium lactates are also characterized as highly polar and hydrophilic ionic liquids, suitable for reactions requiring a hydrophilic medium. scirp.org

Research has demonstrated the effectiveness of 2-Hydroxyethyl lactate and its derivatives as media for condensation reactions. It can actively participate in and facilitate these reactions; for instance, it has been used as a solvent in the Knoevenagel condensation between benzaldehyde (B42025) and ethyl cyanoacetate. The highly hydrophilic environment provided by related (2-hydroxyethyl)ammonium lactates makes them particularly promising solvents for condensation reactions that benefit from the presence of both acidic and basic catalysts. scirp.org

2-Hydroxyethyl lactate is considered a "green solvent" due to its favorable environmental profile. Its key sustainable attributes are rooted in its biological origin and its biodegradability.

Renewable Feedstock: It can be synthesized from the esterification of lactic acid, which is produced via fermentation of carbohydrates, with ethylene (B1197577) glycol.

Biodegradability: Studies indicate that 2-Hydroxyethyl lactate degrades rapidly in the environment. For example, one study showed it degraded completely in soil within 14 days. Related derivatives like (2-hydroxyethyl)ammonium lactate have also shown high levels of biodegradation. scirp.org

Low Toxicity: The related and widely studied ethyl lactate is known for its low toxicity, a characteristic generally shared by lactate esters. uobasrah.edu.iqresearchgate.net

These properties position 2-Hydroxyethyl lactate as a valuable component in the design of sustainable reaction media, aligning with the principles of green chemistry. wikipedia.orgmonash.edu

| Green Attribute | Description |

| Source | Derived from renewable biological sources like lactic acid. |

| Biodegradability | Readily and rapidly biodegradable in the environment. |

| Polarity | High polarity allows it to dissolve a wide range of compounds, replacing less green solvents. |

| Versatility | Effective medium for various reactions, including condensations. scirp.org |

Monomer and Initiator in Polymer Science

Beyond its role as a solvent, the chemical structure of 2-Hydroxyethyl lactate allows it to function as a crucial component in the synthesis of polymers, particularly biodegradable polyesters.

While not typically a primary repeating monomer itself, derivatives of 2-Hydroxyethyl lactate are employed as macromonomers to create specialized biodegradable polymers. mdpi.comnih.govmdpi.com A key example is the use of 2-hydroxyethyl methacrylate (B99206) (HEMA)-lactide macromonomers. researchgate.netepo.org These molecules, which incorporate a lactate unit, can be polymerized to form materials with biodegradable segments. For instance, a "macromonomer oligomer lactide 2-hydroxyethyl, methacrylate terminated" can be used in radical emulsion polymerization to produce biodegradable acrylic pressure-sensitive adhesives. epo.org This approach allows for the incorporation of degradable lactide units into the backbone or as side chains of polymers like poly(2-hydroxyethyl methacrylate) (pHEMA), creating materials suitable for tissue engineering scaffolds and other biomedical applications. nih.govacs.org The resulting polymers, such as polylactide (PLA) and its copolymers, are valued for their biocompatibility and ability to break down into non-toxic products. mdpi.comresearchgate.net

The hydroxyl group in molecules structurally similar to 2-Hydroxyethyl lactate, such as 2-hydroxyethyl methacrylate (HEMA), serves as an active site to initiate the Ring-Opening Polymerization (ROP) of cyclic esters like lactide and caprolactone. researchgate.netresearchgate.net ROP is a primary method for producing high-molecular-weight polyesters such as polylactide (PLA). researchgate.netmdpi.com

In this process, the hydroxyl group of the initiator attacks the cyclic monomer, opening the ring and starting the growth of a polymer chain. nih.gov Using a "functional initiator" like HEMA allows for the synthesis of well-defined macromonomers, such as HEMA-poly(L-lactide), where the polymer chain is attached to the initiator molecule. researchgate.net This method provides excellent control over the polymer's architecture, yielding polymers with a specific functional group at one end, which can be used for further reactions or to impart specific properties to the final material. researchgate.netresearchgate.net

| Polymerization Role | Compound/Derivative | Mechanism/Application | Resulting Polymer |

| Macromonomer | 2-hydroxyethyl methacrylate-lactide | Radical Emulsion Polymerization | Biodegradable acrylic polymers epo.org |

| Functional Initiator | 2-hydroxyethyl methacrylate (HEMA) | Ring-Opening Polymerization (ROP) of lactide | HEMA-poly(L-lactide) macromonomers researchgate.net |

Crosslinking Agent Development in Hydrogel Fabrication

The direct use of 2-hydroxyethyl lactate as a primary crosslinking agent in hydrogel fabrication is an emerging area of research, with development focused on leveraging its unique chemical structure. A crosslinking agent is a molecule that links polymer chains together, forming the stable, three-dimensional network characteristic of hydrogels. pharmatutor.org The density and nature of these crosslinks are critical as they dictate the hydrogel's mechanical strength, swelling behavior, and degradation rate. pharmatutor.orgsapub.org

While established crosslinkers like ethylene glycol dimethacrylate (EGDMA) are commonly used with monomers such as 2-hydroxyethyl methacrylate (HEMA) to form stable hydrogels, sapub.org the development of new crosslinkers is driven by the need for enhanced biocompatibility and tunable biodegradability. The potential of 2-hydroxyethyl lactate in this role stems from its bifunctional nature. It possesses a hydroxyl (-OH) group and an ester group. The hydroxyl group can undergo reactions like esterification with polymers containing carboxylic acid groups, while the ester linkage is susceptible to hydrolysis, which could impart biodegradable properties to the resulting hydrogel.

A related and more established strategy in creating lactate-based hydrogels involves the physical crosslinking of polymers through a process called stereocomplexation. mdpi.com This method uses oligomers of lactic acid of opposite chirality (poly(L-lactide) and poly(D-lactide)) grafted onto a polymer backbone, such as dextran (B179266). nih.govresearchgate.netnih.gov When solutions of these grafted polymers are mixed, the L-lactide and D-lactide chains interact to form stable helical structures, creating physical crosslinks that result in a thermo-reversible hydrogel. nih.govresearchgate.net This approach highlights the utility of the lactate moiety in forming hydrogel networks, suggesting a foundational basis for the development of lactate-based chemical crosslinkers like 2-hydroxyethyl lactate.

Advanced Materials Development

The engineering of advanced biosensors for lactate detection is a critical field in healthcare and diagnostics, and the material platform is key to sensor performance. nih.gov Lactate biosensors typically operate by using an enzyme, such as lactate oxidase (LOx) or lactate dehydrogenase (LDH), to catalyze the oxidation of lactate. nih.govmdpi.com This reaction produces an electrochemically active molecule (e.g., hydrogen peroxide or NADH) that can be measured to determine the lactate concentration. nih.gov

Hydrogels are widely employed as the platform material for these biosensors because they provide a highly biocompatible, aqueous environment that helps maintain the stability and activity of the immobilized enzyme. mdpi.comnih.gov They serve as a permeable matrix that allows the analyte (lactate) to diffuse to the active site of the enzyme while protecting the enzyme from the bulk environment. nih.gov The use of hydrogels based on polymers like poly(2-hydroxyethyl methacrylate) (pHEMA) has been explored for encapsulating the sensing components. nih.gov

In one approach for an optical lactate sensor, lactate oxidase and an oxygen-sensitive phosphor were co-encapsulated within a pHEMA hydrogel. nih.gov The enzymatic consumption of oxygen during lactate oxidation leads to a change in the phosphor's luminescent signal, which is proportional to the lactate concentration. nih.gov The hydrogel matrix in this system is engineered to control the diffusion of both lactate and oxygen, which allows for the tuning of the sensor's sensitivity and dynamic range. nih.gov While 2-hydroxyethyl lactate is the analyte of interest, the platform itself is built from materials like pHEMA that create a stable microenvironment for the biological recognition elements. nih.gov The engineering of these hydrogel platforms is crucial for developing sensors with high sensitivity, stability, and rapid response times. nih.govresearchgate.net

Ionic liquids (ILs) are salts that are liquid at low temperatures (typically below 100°C) and are investigated for gas separation due to their negligible vapor pressure, thermal stability, and tunable properties. scirp.orgmdpi.comhidenisochema.com Derivatives of 2-hydroxyethyl lactate are key components in the synthesis of a class of highly biodegradable and low-toxicity protic ionic liquids (PILs). scirp.orgscirp.org Specifically, (2-Hydroxyethyl)ammonium lactates are formed through the reaction of various (2-hydroxyethyl)amines with lactic acid. scirp.orgacs.org

These lactate-based ILs are characterized as polar and highly hydrophilic materials due to the presence of multiple O-H and N-H bonds. scirp.org Their physical properties, such as thermal stability, are critical for potential industrial applications. Research has shown that their thermal decomposition begins at approximately 150°C, defining an operational temperature range up to about 120°C for synthesis and other applications. scirp.org The ability to tailor the cation by varying the number of hydroxyethyl (B10761427) groups allows for the fine-tuning of properties like polarity. scirp.org

| Cation Component | Resulting Ionic Liquid | Decomposition Start Temperature (°C) | Key Properties |

|---|---|---|---|

| 2-Aminoethanol | (2-Hydroxyethyl)ammonium lactate | ~150 | Highly polar, hydrophilic, biodegradable |

| Diethanolamine | Bis(2-hydroxyethyl)ammonium lactate | ~150 | Highly polar, hydrophilic, biodegradable |

| Triethanolamine | Tris(2-hydroxyethyl)ammonium lactate | ~150 | Highly polar, hydrophilic, biodegradable |

Incorporating 2-hydroxyethyl lactate and its derivatives into polymers is an effective strategy for tailoring material properties to meet specific research and application demands, particularly in the realm of sustainable and biomedical materials. acs.orgacs.org The lactate ester moiety provides a site for controlled degradation and allows for the tuning of physical and mechanical characteristics. acs.orgnih.gov

One key area is the development of bio-based polymers for applications like 3D printing. acs.orgchemrxiv.org Lactate esters can be functionalized with photopolymerizable groups, such as methacrylate, to create novel monomers. chemrxiv.org Research has shown that the length of the alkyl chain in these lactate ester-based monomers can be varied (e.g., methyl, ethyl, butyl) to systematically alter the properties of the resulting polymer. Specifically, as the length of the alkyl chain increases, it imparts a plasticizing effect, which leads to a decrease in the storage modulus of the material in its glassy state. acs.org This tunability allows for the precise engineering of materials with desired flexibility and mechanical strength. acs.org

Furthermore, the high content of ester groups in these materials facilitates targeted degradation through processes like hydrolysis, making them attractive for applications requiring a sustainable end-of-life. acs.orgchemrxiv.org The ability to create polymers with tunable hydrophilicity and degradability by copolymerizing lactate-based monomers with other monomers, such as acrylic acid, further expands their utility. nih.gov This approach enables the design of advanced materials where properties like swelling, mechanical performance, and degradation kinetics can be precisely controlled for specific demands in fields ranging from regenerative medicine to sustainable technologies. acs.orgnih.gov

| Lactate-Ester Based Monomer | Alkyl Chain | Storage Modulus (GPa) | Observation |

|---|---|---|---|

| Methyl Lactate Methacrylate (MeLM) | Methyl (-CH₃) | 1.78 | Storage modulus decreases as the alkyl chain length increases, indicating a plasticizing effect. |

| Ethyl Lactate Methacrylate (EtLM) | Ethyl (-C₂H₅) | 1.62 | |

| Butyl Lactate Methacrylate (BuLM) | Butyl (-C₄H₉) | 1.08 |

Biochemical and Biological Research Perspectives of 2 Hydroxyethyl Lactate

Enzymatic Synthesis and Biocatalysis

The enzymatic synthesis involving lactate (B86563) and related compounds represents a significant area of biochemical research, focusing on the development of environmentally friendly and highly specific catalytic processes. Enzymes offer a powerful alternative to traditional chemical catalysts, functioning under mild conditions and enabling the production of stereochemically pure substances.

The production of polylactic acid (PLA) and other lactate-based polymers has traditionally relied on a two-step process involving microbial fermentation to produce lactic acid, followed by chemical polymerization using metal catalysts. acs.orgpnas.org However, this bio-chemical process has drawbacks, including the potential for harmful metal residues and high purification costs for the lactate monomer. acs.org To overcome these challenges, research has shifted towards a single-step, metal-free bioprocess using whole-cell catalysts or isolated enzymes. acs.org

A key breakthrough in this area was the development of an engineered lactate-polymerizing enzyme (LPE). frontiersin.orgnih.gov This enzyme was created by modifying a polyhydroxyalkanoate (PHA) synthase from Pseudomonas sp.. frontiersin.org PHA synthases are known for their ability to polymerize various hydroxy acid monomers. acs.org By engineering the substrate specificity of PHA synthase, researchers enabled it to recognize and polymerize lactyl-coenzyme A (lactyl-CoA), the activated form of lactate within the cell. pnas.orgresearchgate.net

The microbial production system for these lactate-based polymers, such as poly(lactate-co-3-hydroxybutyrate) [P(LA-co-3HB)], was first established in engineered E. coli. pnas.orgfrontiersin.org This system relies on two crucial engineered enzymes:

Propionyl-CoA Transferase (PCT): This enzyme is responsible for converting lactate into lactyl-CoA, which is the direct substrate for the polymerization step. pnas.org

Lactate-Polymerizing Enzyme (LPE): This engineered PHA synthase catalyzes the polymerization of lactyl-CoA monomers to form the lactate-based polyester (B1180765). acs.orgpnas.orgresearchgate.net

| Enzyme | Original Function | Engineered Role in Polymer Synthesis | Substrate | Product |

|---|---|---|---|---|

| Propionyl-CoA Transferase (PCT) | CoA transfer | Supplies the monomer for polymerization. pnas.org | Lactate | Lactyl-CoA |

| Lactate-Polymerizing Enzyme (LPE) | Polyhydroxyalkanoate (PHA) synthesis | Catalyzes the polymerization of lactate monomers. acs.orgresearchgate.net | Lactyl-CoA | Lactate-based polymer (e.g., PLA, P(LA-co-3HB)) |

Lactate oxidase and 2-hydroxy acid dehydrogenases are two important classes of enzymes that catalyze reactions involving lactate and other similar alpha-hydroxy acids.

Lactate Oxidase (LOx) is a flavoprotein (FMN-dependent) that catalyzes the oxidation of L-lactate to pyruvate (B1213749). nih.govresearchgate.net This reaction uses molecular oxygen as an electron acceptor, producing hydrogen peroxide as a byproduct. nih.govnih.gov LOx can be sourced from various bacteria, including Aerococcus viridans and Pediococcus sp.. nih.govmdpi.com The enzyme is highly specific for L-lactate, showing negligible activity with other α-hydroxy acids in most cases. acs.org This high specificity makes it a valuable component in the development of biosensors for accurately measuring L-lactate concentrations in clinical diagnostics and the food industry. nih.govnih.gov

2-Hydroxy Acid Dehydrogenases are a broad family of oxidoreductases with diverse metabolic roles. researchgate.net The most well-known member of this family is Lactate Dehydrogenase (LDH) , which catalyzes the reversible conversion of lactate to pyruvate with the concomitant reduction of NAD+ to NADH. nih.gov LDH plays a critical role in cellular metabolism, linking glycolysis to the TCA cycle. nih.gov While different isoforms of LDH exist with preferences for either lactate oxidation or pyruvate reduction, they are generally specific to the 2-hydroxy acid structure. nih.gov Research has shown that the substrate specificity of LDH can be rationally engineered. For example, by making specific amino acid substitutions in the active site of LDH from Bacillus stearothermophilus, its substrate preference was successfully changed from pyruvate to oxaloacetate, effectively converting it into a malate (B86768) dehydrogenase. nih.gov This demonstrates the potential to alter the specificity of these enzymes for various biotechnological applications. nih.gov

| Characteristic | Lactate Oxidase (LOx) | Lactate Dehydrogenase (LDH) |

|---|---|---|

| Enzyme Class | Oxidase (EC 1.13.12.4) nih.gov | Dehydrogenase (EC 1.1.1.27) harvard.edu |

| Reaction Type | Irreversible Oxidation nih.gov | Reversible Oxidation-Reduction nih.gov |

| Substrates | L-Lactate, O₂ nih.gov | Lactate, NAD⁺ / Pyruvate, NADH nih.gov |

| Products | Pyruvate, H₂O₂ nih.gov | Pyruvate, NADH / Lactate, NAD⁺ nih.gov |

| Cofactor | Flavin mononucleotide (FMN) researchgate.net | Nicotinamide adenine (B156593) dinucleotide (NAD⁺/NADH) nih.gov |